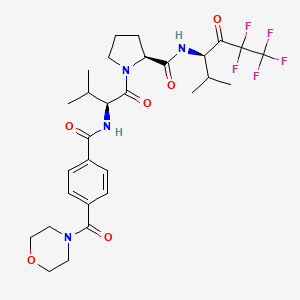

(R)-MDL-101146

Description

Propriétés

Numéro CAS |

163660-53-5 |

|---|---|

Formule moléculaire |

C29H37F5N4O6 |

Poids moléculaire |

632.6 g/mol |

Nom IUPAC |

(2S)-1-[(2S)-3-methyl-2-[[4-(morpholine-4-carbonyl)benzoyl]amino]butanoyl]-N-[(3R)-5,5,6,6,6-pentafluoro-2-methyl-4-oxohexan-3-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C29H37F5N4O6/c1-16(2)21(23(39)28(30,31)29(32,33)34)35-25(41)20-6-5-11-38(20)27(43)22(17(3)4)36-24(40)18-7-9-19(10-8-18)26(42)37-12-14-44-15-13-37/h7-10,16-17,20-22H,5-6,11-15H2,1-4H3,(H,35,41)(H,36,40)/t20-,21+,22-/m0/s1 |

Clé InChI |

XQAMVCHQGHAELT-BDTNDASRSA-N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

MDL-101146, (R)-; MDL 101146, (R)-; MDL101146, (R)-; |

Origine du produit |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Mechanism of Action of (R)-MDL-100,907 (Volinanserin)

For Researchers, Scientists, and Drug Development Professionals

(R)-MDL-100,907 , also known as Volinanserin or M100907, is a highly selective and potent ligand for the serotonin 5-HT2A receptor.[1] Its unique pharmacological profile has made it an invaluable tool in neuroscience research and a candidate for various therapeutic applications, including as a potential antipsychotic.[1][2] This guide provides an in-depth examination of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Primary Mechanism: Selective 5-HT2A Receptor Antagonism

The core mechanism of (R)-MDL-100,907 is its action as a potent and selective antagonist at the serotonin 5-HT2A receptor.[2] It exhibits sub-nanomolar affinity for this receptor, binding with high specificity.[2][3] This selectivity is crucial, as it distinguishes (R)-MDL-100,907 from many other psychoactive compounds that interact with a broader range of receptors. Studies have demonstrated that its affinity for the 5-HT2A receptor is significantly higher—often by more than 100-fold—compared to other serotonin receptor subtypes (like 5-HT2B and 5-HT2C), as well as dopamine, adrenergic, and sigma receptors.[2][4][5]

While primarily classified as a potent antagonist, some evidence suggests that (R)-MDL-100,907 may also act as an inverse agonist. An antagonist blocks the action of an agonist, while an inverse agonist can reduce the basal, constitutive activity of a receptor in the absence of an agonist.[6][7] This distinction is significant, as inverse agonism can lead to a more profound suppression of receptor signaling than simple antagonism.

Quantitative Pharmacological Profile

The selectivity of (R)-MDL-100,907 is best illustrated through its binding affinities (Ki) and dissociation constants (KD) at various neurotransmitter receptors. These values, determined through radioligand binding assays, quantify the concentration of the drug required to occupy 50% of the receptors.

| Receptor Target | Binding Affinity (KD or Ki) | Species / Tissue | Reference |

| 5-HT2A | 0.56 nM (KD) | Rat Cortical Homogenates | [3] |

| 5-HT2A | 0.14 - 0.19 nM (KD) | Human Brain | [8] |

| 5-HT2A | ~3 nM (Ki) | Recombinant h5-HT2A-CHO cells | [4] |

| 5-HT2C | >100-fold lower affinity than 5-HT2A | Recombinant | [2][4] |

| Dopamine D2 | >500-fold lower affinity than 5-HT2A | Rodent | [5] |

| Alpha-1 Adrenergic | >500-fold lower separation in vivo | Mouse | [2] |

Table 1: Binding affinity of (R)-MDL-100,907 for the primary 5-HT2A receptor and other off-target receptors. A lower value indicates higher affinity.

Modulation of Downstream Signaling Pathways

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein.[9] Agonist binding to the 5-HT2A receptor initiates a signaling cascade that results in the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

(R)-MDL-100,907, by acting as an antagonist, blocks the binding of endogenous serotonin or other agonists, thereby inhibiting this entire downstream signaling cascade.[2] This blockade prevents the generation of IP3 and DAG, leading to a stabilization of intracellular calcium levels and reduced PKC activation.

Systemic and Network-Level Effects

Beyond the cellular level, the antagonism of 5-HT2A receptors by (R)-MDL-100,907 has broader implications for neural circuits. For instance, 5-HT2A receptors are known to exert an inhibitory influence on dopamine release in the medial prefrontal cortex.[11] By blocking these receptors, (R)-MDL-100,907 can lead to an increase in dopamine efflux in this brain region, a mechanism hypothesized to contribute to the therapeutic effects of atypical antipsychotics.[11]

Furthermore, 5-HT2A receptors are involved in regulating glutamatergic transmission.[12] Blockade of these receptors by (R)-MDL-100,907 has been shown to decrease extracellular glutamate levels in the striatum, suggesting a potential therapeutic role in disorders characterized by glutamate dysregulation, such as Parkinson's disease.[12]

Key Experimental Protocols

The characterization of (R)-MDL-100,907's mechanism of action relies on several key experimental techniques.

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor. It measures the ability of the unlabeled compound, (R)-MDL-100,907, to displace a radiolabeled ligand (e.g., [3H]ketanserin or [3H]MDL 100,907 itself) from the 5-HT2A receptor.[3][13]

Detailed Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the human 5-HT2A receptor (e.g., CHO-K1 cells) or from brain tissue homogenates (e.g., rat frontal cortex).[3][14]

-

Incubation: A fixed concentration of the radioligand (e.g., 0.5 nM [3H]ketanserin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound ((R)-MDL-100,907).[4]

-

Separation: The reaction is incubated to equilibrium (e.g., 15-20 minutes at 37°C).[3][15] Bound and free radioligand are then separated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C).[13][15] The filters are pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.[15]

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[14]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

This functional assay measures the ability of a compound to act as an agonist or antagonist by quantifying the accumulation of inositol phosphates (IPs), a downstream product of 5-HT2A receptor activation.[2][9]

Detailed Methodology:

-

Cell Culture and Labeling: Cells expressing the 5-HT2A receptor (e.g., PC12 or NIH 3T3 cells) are cultured and incubated overnight with [3H]myo-inositol, which is incorporated into the cell membrane as [3H]phosphatidylinositols.[9][16]

-

Pre-incubation: Cells are washed and pre-incubated in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Stimulation: To test for antagonist activity, cells are pre-treated with various concentrations of (R)-MDL-100,907, followed by stimulation with a fixed concentration of a 5-HT agonist (e.g., 10 µM 5-HT).[2][17]

-

Extraction: The reaction is stopped (e.g., with perchloric acid), and the aqueous soluble inositol phosphates are extracted.

-

Separation and Quantification: The extracted [3H]inositol phosphates are separated from the free [3H]myo-inositol using anion exchange chromatography and quantified by liquid scintillation counting.[18]

-

Data Analysis: The ability of (R)-MDL-100,907 to inhibit the agonist-induced accumulation of IPs is measured to determine its functional potency (IC50).

Conclusion

(R)-MDL-100,907 (Volinanserin) operates through a primary mechanism of high-affinity, selective antagonism of the serotonin 5-HT2A receptor. This action effectively blocks the Gq/11-mediated phosphoinositide signaling cascade. Its remarkable selectivity, with over 100-fold greater affinity for the 5-HT2A receptor compared to numerous other targets, minimizes off-target effects. The functional consequence of this antagonism extends to the modulation of critical neurotransmitter systems, including dopamine and glutamate, in key brain circuits. This well-characterized and highly specific mechanism of action solidifies the role of (R)-MDL-100,907 as a quintessential tool for dissecting 5-HT2A receptor function and as a foundational compound for developing novel therapeutics.

References

- 1. Volinanserin - Wikipedia [en.wikipedia.org]

- 2. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT2A receptor antagonist M100907 reduces serotonin synthesis: An autoradiographic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inverse agonism and its therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inverse agonist - Wikipedia [en.wikipedia.org]

- 8. [3H]MDL 100,907 labels 5-HT2A serotonin receptors selectively in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fungifun.org [fungifun.org]

- 10. innoprot.com [innoprot.com]

- 11. The selective 5-HT2A receptor antagonist, MDL 100,907, increases dopamine efflux in the prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The 5-HT2A Receptor Antagonist M100907 Produces Antiparkinsonian Effects and Decreases Striatal Glutamate [frontiersin.org]

- 13. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phosphoinositide hydrolysis linked 5-HT2 receptors in fibroblasts from choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

An In-Depth Technical Guide to (R)-MDL-100,907: A Selective 5-HT2A Antagonist

This technical guide provides a comprehensive overview of (R)-MDL-100,907 (also known as Volinanserin or M100907), a potent and highly selective antagonist of the serotonin 2A (5-HT2A) receptor. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its pharmacological properties, key experimental methodologies for its characterization, and insights into its mechanism of action.

Introduction

(R)-MDL-100,907 is a piperidine derivative that has been extensively studied for its potential therapeutic applications, particularly in the treatment of neuropsychiatric disorders such as schizophrenia.[1] Its clinical development has been driven by its high affinity and remarkable selectivity for the 5-HT2A receptor, a key player in modulating various physiological and pathological processes in the central nervous system.[2][3] This guide delves into the quantitative data that underscores its pharmacological profile and provides detailed protocols for its preclinical evaluation.

Quantitative Pharmacological Data

The pharmacological profile of (R)-MDL-100,907 is defined by its high-affinity binding to the 5-HT2A receptor and its functional antagonism of serotonin-mediated signaling. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity of (R)-MDL-100,907

This table presents the equilibrium dissociation constant (Ki) of (R)-MDL-100,907 for the 5-HT2A receptor and a panel of other neurotransmitter receptors, highlighting its selectivity.

| Receptor | Ki (nM) | Reference |

| 5-HT2A | 0.36 | [4] |

| 5-HT1A | >10,000 | [2] |

| 5-HT2C | >100-fold selectivity vs 5-HT2A | [5] |

| Dopamine D2 | >10,000 | [2] |

| Adrenergic α1 | >10,000 | [2] |

| Sigma1 | >10,000 | [2] |

Ki values represent the concentration of the drug that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency of (R)-MDL-100,907

This table summarizes the in vitro and in vivo functional potency of (R)-MDL-100,907 as a 5-HT2A receptor antagonist.

| Assay | Parameter | Value | Reference |

| 5-HT-stimulated Inositol Phosphate Accumulation | IC50 | 3.3 - 5.1 nM | [4] |

| 5-HT-evoked ERK1/2 Activation | IC50 | Low nanomolar | [5] |

| 5-HTP-induced Head-Twitch Response (in vivo) | ED50 | 0.100 mg/kg |

IC50 (half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits a response by 50%. ED50 (median effective dose) is the dose of a drug that produces a therapeutic effect in 50% of the population.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of (R)-MDL-100,907 and the methods used for its characterization, the following diagrams illustrate the key signaling pathway and experimental workflows.

References

- 1. [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MDL 100907 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]

- 4. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of a rat in vivo [(3)H]M100907 binding assay to determine a translatable measure of 5-HT(2A) receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-MDL-100,907: A Technical Guide to its 5-HT2A Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and kinetics of (R)-MDL-100,907, a potent and selective 5-HT2A receptor antagonist. The information presented herein is intended to support research, discovery, and development activities related to this compound and its therapeutic potential.

Introduction

(R)-MDL-100,907, also known as Volinanserin, is a highly selective antagonist of the serotonin 5-HT2A receptor.[1][2] Its high affinity and selectivity have made it a valuable tool in neuroscience research and a candidate for various therapeutic applications, including the treatment of psychosis and sleep disorders.[1][3] This document summarizes key quantitative data on its binding properties, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Binding Affinity and Selectivity

(R)-MDL-100,907 exhibits sub-nanomolar affinity for the 5-HT2A receptor. Its selectivity is a key feature, with significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors.[1][2][3]

Table 1: Binding Affinity of (R)-MDL-100,907 for the 5-HT2A Receptor

| Parameter | Value | Species | Radioligand | Reference |

| Ki | 0.36 nM | Rat | [3H]Ketanserin | [1][2][3] |

| Kd | 0.56 nM | Rat | [3H]MDL 100,907 | [4] |

| IC50 | 3.3 - 5.1 nM | Not Specified | Not Specified | [1][3] |

Table 2: Selectivity Profile of (R)-MDL-100,907

| Receptor Subtype | Selectivity vs. 5-HT2A | Reference |

| Other Serotonergic Receptors | > 80-fold | [1][2][3] |

| D2, α1, and sigma receptors | > 100-fold | [4][5] |

Binding Kinetics

The kinetic properties of (R)-MDL-100,907 at the 5-HT2A receptor have been characterized, providing insights into its association and dissociation rates.

Table 3: Kinetic Parameters of [3H]MDL 100,907 Binding

| Parameter | Value | Temperature | Reference |

| Association t1/2 | 2.7 min | 37°C | |

| Dissociation t1/2 | 13.5 min | 37°C |

Experimental Protocols

The data presented in this guide are primarily derived from radioligand binding assays. Below is a detailed methodology for a typical competitive binding assay to determine the Ki of a test compound like (R)-MDL-100,907.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of (R)-MDL-100,907 for the 5-HT2A receptor by measuring its ability to displace a known radioligand.

Materials:

-

Receptor Source: Rat cortical homogenates or cell lines expressing the human 5-HT2A receptor.[4]

-

Radioligand: [3H]Ketanserin or [3H]MDL 100,907.[4]

-

Test Compound: (R)-MDL-100,907.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM ketanserin).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat frontal cortex) in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound ((R)-MDL-100,907).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium. For [3H]MDL 100,907, equilibrium is reached after approximately 15 minutes at 37°C.[4]

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand, while the unbound radioligand passes through.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Schild Analysis

Schild analysis is a functional assay used to characterize the nature of antagonism. For a competitive antagonist like (R)-MDL-100,907, it should produce a parallel rightward shift in the concentration-response curve of a 5-HT2A agonist (e.g., serotonin) without reducing the maximum response. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope of 1. The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The pA2 value is a measure of the antagonist's affinity.

Visualizations

Signaling Pathway

References

- 1. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 2. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. content.protocols.io [content.protocols.io]

(R)-MDL-100,907: A Comprehensive Technical Guide for Studying Serotonin 5-HT2A Receptor Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-MDL-100,907, also known as Volinanserin, is a potent and highly selective antagonist of the serotonin 5-HT2A receptor. Its remarkable affinity and selectivity have established it as an indispensable tool in neuroscience research for elucidating the multifaceted roles of the 5-HT2A receptor in various physiological and pathological processes. This technical guide provides an in-depth overview of (R)-MDL-100,907, including its biochemical properties, mechanism of action, and detailed experimental protocols for its application in studying serotonin receptor function. Quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction

The serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system, implicated in a wide range of functions including mood, cognition, and perception. Dysregulation of 5-HT2A receptor signaling is associated with various neuropsychiatric disorders such as schizophrenia, depression, and anxiety.[1] (R)-MDL-100,907 has emerged as a gold-standard research tool due to its high affinity and greater than 100-fold selectivity for the 5-HT2A receptor over other serotonin receptor subtypes and other neurotransmitter receptors.[2][3] This selectivity allows for precise investigation of 5-HT2A receptor-mediated effects both in vitro and in vivo.

Physicochemical Properties and Synthesis

(R)-MDL-100,907, chemically named (R)-(+)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol, is a small molecule with a molecular weight of 373.46 g/mol .[3][4] Its synthesis has been well-documented, with practical routes developed for producing the active (R)-enantiomer in high enantiomeric excess.[5][6] These synthetic methods are crucial for obtaining the pure compound necessary for accurate and reproducible experimental results. The synthesis of radiolabeled versions, such as [3H]MDL 100,907, [11C]MDL 100,907, and [18F]MDL 100,907, has also been extensively described, enabling its use in radioligand binding assays and Positron Emission Tomography (PET) imaging studies.[7][8][9]

Mechanism of Action and Pharmacology

(R)-MDL-100,907 acts as a competitive antagonist at the 5-HT2A receptor.[2][10] It binds to the receptor with high affinity, thereby preventing the binding of the endogenous agonist serotonin (5-HT) and other agonists. The 5-HT2A receptor primarily couples to the Gq/G11 family of G-proteins.[11] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[12] (R)-MDL-100,907 blocks this canonical signaling pathway by preventing the initial agonist-induced conformational change in the receptor.

Quantitative Data

The following tables summarize key quantitative data for (R)-MDL-100,907, providing a comparative overview of its binding affinity, selectivity, and functional potency.

Table 1: In Vitro Binding Affinity of (R)-MDL-100,907

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| 5-HT2A | [3H]Ketanserin | Rat Cortical Homogenates | 3 | [1] |

| 5-HT2A | [3H]MDL 100,907 | Rat Cortical Homogenates | 0.56 | [8] |

| 5-HT2A | [3H]MDL 100,907 | Human Brain Sections | 0.14 - 0.19 | [13] |

| 5-HT2A | [3H]MDL 100,907 | Monkey Brain Sections | 0.16 - 0.19 | [13] |

| 5-HT2B | [3H]LSD | Recombinant Cells | >100 | [1] |

| 5-HT2C | [3H]Mesulergine | Recombinant Cells | >100 | [1] |

Table 2: In Vitro Functional Antagonist Potency of (R)-MDL-100,907

| Assay | Cell Line | Agonist | IC50 (nM) | Reference |

| 5-HT-stimulated Inositol Phosphate Accumulation | NIH 3T3 cells (rat 5-HT2A receptor) | 5-HT | <1 | [2] |

| 5-HT-evoked Ca2+ Release | CHO-K1 cells (human 5-HT2A receptor) | 5-HT | 4.8 | [5] |

Table 3: In Vivo Receptor Occupancy of (R)-MDL-100,907

| Species | Method | Dose | Receptor Occupancy (%) | Reference |

| Human | PET with [11C]N-methylspiperone | 6 mg (single dose) | 90% (5-HT2A) | [14] |

| Rhesus Monkey | PET | 0.002 mg/kg (IM) | ~50% (5-HT2A) | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing (R)-MDL-100,907.

Radioligand Binding Assay (Membrane Filtration)

This protocol is used to determine the binding affinity (Ki) of (R)-MDL-100,907 for the 5-HT2A receptor.

Materials:

-

Rat cortical tissue or cells expressing the 5-HT2A receptor.

-

Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail.

-

Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Radioligand: [3H]MDL 100,907 (specific activity ~80 Ci/mmol).

-

Non-specific binding control: Unlabeled (R)-MDL-100,907 or another high-affinity 5-HT2A antagonist (e.g., Ketanserin at 1 µM).

-

96-well plates, glass fiber filters (GF/C, pre-soaked in 0.3% PEI), and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer. Centrifuge at 1,000 x g for 3 minutes to remove debris. Pellet the membranes by centrifuging the supernatant at 20,000 x g for 10 minutes at 4°C. Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.[16]

-

Assay Setup: In a 96-well plate, combine the membrane preparation (50-120 µg protein), varying concentrations of unlabeled (R)-MDL-100,907 (for competition assays), and a fixed concentration of [3H]MDL 100,907 (e.g., 0.5 nM).[8] The final assay volume is typically 250 µL.

-

Incubation: Incubate the plate at 37°C for 15-60 minutes to reach equilibrium.[8][17]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

This protocol measures the ability of (R)-MDL-100,907 to antagonize agonist-induced calcium release in cells expressing the 5-HT2A receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

-

Cell culture medium and reagents.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

5-HT (agonist).

-

(R)-MDL-100,907 (antagonist).

-

Fluorometric imaging plate reader.

Procedure:

-

Cell Culture and Dye Loading: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence. On the day of the assay, load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

-

Antagonist Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of (R)-MDL-100,907 to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.[5]

-

Agonist Stimulation: Place the plate in the fluorometric reader. Establish a baseline fluorescence reading. Add a fixed concentration of 5-HT (typically at its EC80 concentration) to all wells simultaneously.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Determine the inhibitory effect of (R)-MDL-100,907 by calculating the percentage reduction in the 5-HT-induced calcium response at each concentration. Fit the data to a dose-response curve to determine the IC50 value.

In Vivo Behavioral Assay (Amphetamine-Induced Hyperlocomotion)

This protocol assesses the potential antipsychotic-like activity of (R)-MDL-100,907 by measuring its ability to reverse amphetamine-induced hyperlocomotion in rodents.

Materials:

-

Male Wistar rats or C57BL/6 mice.

-

(R)-MDL-100,907.

-

d-Amphetamine.

-

Vehicle (e.g., saline or 1% Tween 80 in saline).

-

Locomotor activity chambers equipped with infrared beams.

Procedure:

-

Habituation: Place the animals individually into the locomotor activity chambers and allow them to habituate for at least 30 minutes.

-

Drug Administration: Administer (R)-MDL-100,907 or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[18] Doses can range from 0.01 to 1.0 mg/kg.[19]

-

Pre-treatment Time: Allow a pre-treatment period (e.g., 30 minutes) for the drug to be absorbed and distributed.

-

Amphetamine Challenge: Administer d-amphetamine (e.g., 1-2 mg/kg, s.c.) to induce hyperlocomotion.

-

Locomotor Activity Recording: Immediately after the amphetamine injection, record the locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-120 minutes.

-

Data Analysis: Analyze the locomotor activity data in time bins. Compare the total activity counts between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced locomotion by (R)-MDL-100,907 indicates potential antipsychotic-like effects.[10][18]

Visualizations

The following diagrams illustrate key concepts related to the use of (R)-MDL-100,907.

Figure 1: Canonical Gq/G11 signaling pathway of the 5-HT2A receptor and the antagonistic action of (R)-MDL-100,907.

Figure 2: A generalized workflow for determining binding affinity using a radioligand binding assay.

Figure 3: A typical experimental workflow for an in vivo behavioral study investigating the effects of (R)-MDL-100,907.

Conclusion

(R)-MDL-100,907 is an invaluable pharmacological tool for the specific investigation of 5-HT2A receptor function. Its high affinity and selectivity, combined with a well-characterized pharmacological profile, make it suitable for a wide array of in vitro and in vivo applications. The detailed protocols and compiled data within this guide are intended to facilitate the design and execution of robust experiments, ultimately contributing to a deeper understanding of the role of the 5-HT2A receptor in health and disease. As research in this field continues, (R)-MDL-100,907 will undoubtedly remain a cornerstone for elucidating the complex signaling and behavioral effects mediated by this critical serotonin receptor subtype.

References

- 1. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MDL 100907 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]

- 4. Volinanserin - Wikipedia [en.wikipedia.org]

- 5. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A practical synthesis of the serotonin 5-HT2A receptor antagonist MDL 100907, its enantiomer and their 3-phenolic derivatives as precursors for [11C]labeled PET ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Concise and Scalable Radiosynthesis of (+)-[18F]MDL100907 as a Serotonin 5-HT2A Receptor Antagonist for PET - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic: behavioral, electrophysiological and neurochemical studies [pubmed.ncbi.nlm.nih.gov]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. innoprot.com [innoprot.com]

- 13. [3H]MDL 100,907 labels 5-HT2A serotonin receptors selectively in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Positron emission tomographic analysis of dose-dependent MDL 100,907 binding to 5-hydroxytryptamine-2A receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oatext.com [oatext.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. Reversal of amphetamine-induced behaviours by MDL 100,907, a selective 5-HT2A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

(R)-MDL-100,907: A Deep Dive into its Role in Neurotransmission

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MDL-100,907, also known as Volinanserin, is a potent and highly selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2] Its remarkable selectivity has established it as a critical tool in neuroscience research for elucidating the multifaceted role of the 5-HT2A receptor in modulating neurotransmission and its implications for various neuropsychiatric disorders.[1] This technical guide provides a comprehensive overview of the core pharmacology of (R)-MDL-100,907, focusing on its mechanism of action, its influence on key neurotransmitter systems, and the experimental methodologies used to characterize its profile.

Core Mechanism of Action: Selective 5-HT2A Receptor Antagonism

(R)-MDL-100,907 exerts its primary effect by binding to and blocking the 5-HT2A receptor, a G protein-coupled receptor (GPCR) predominantly coupled to the Gq/11 signaling pathway.[2][3] This high-affinity interaction prevents the endogenous ligand, serotonin (5-hydroxytryptamine), from activating the receptor and initiating its downstream signaling cascade. The selectivity of (R)-MDL-100,907 for the 5-HT2A receptor over other serotonin receptor subtypes and other neurotransmitter receptors is a key feature of its pharmacological profile.[3][4]

Quantitative Binding Affinity and Potency

The affinity and potency of (R)-MDL-100,907 at the 5-HT2A receptor have been extensively characterized through in vitro radioligand binding assays and functional assays. The following tables summarize the key quantitative data.

| Parameter | Receptor | Value | Species | Reference |

| Ki (Inhibition Constant) | 5-HT2A | 0.36 nM | Rat | [2][5] |

| Kd (Dissociation Constant) | 5-HT2A | 0.14-0.19 nM | Human | [6] |

| 0.16-0.19 nM | Monkey | [6] | ||

| IC50 (Half-maximal Inhibitory Concentration) | 5-HT2A | 3.3-5.1 nM | Rat | [2][5] |

(R)-MDL-100,907 exhibits over 100-fold selectivity for the 5-HT2A receptor compared to other serotonin receptor subtypes and other receptors, including dopamine D2 receptors.[3][4]

Role in Neurotransmission

The strategic location of 5-HT2A receptors on various neuronal populations, including pyramidal neurons in the prefrontal cortex and neurons within the basal ganglia, positions them as critical modulators of diverse neurotransmitter systems. By antagonizing these receptors, (R)-MDL-100,907 indirectly influences the release and activity of other key neurotransmitters, most notably dopamine.

Modulation of Dopaminergic Pathways

A significant body of evidence indicates that 5-HT2A receptor antagonism by (R)-MDL-100,907 can lead to an increase in dopamine efflux, particularly in the prefrontal cortex.[7] This effect is thought to be mediated by the disinhibition of dopaminergic neurons. 5-HT2A receptors located on GABAergic interneurons and glutamatergic pyramidal neurons are believed to exert a tonic inhibitory influence on dopamine release. By blocking these receptors, (R)-MDL-100,907 reduces this inhibition, resulting in enhanced dopaminergic activity. This mechanism is of particular interest in the context of schizophrenia, where negative symptoms are associated with reduced prefrontal dopamine levels.[7]

dot

Caption: (R)-MDL-100,907 blocks the 5-HT2A receptor, preventing serotonin-induced activation of the Gq signaling cascade.

dot

Caption: (R)-MDL-100,907 enhances prefrontal dopamine release through disinhibition of dopaminergic neurons.

Experimental Protocols

The pharmacological profile of (R)-MDL-100,907 has been established through a variety of in vitro and in vivo experimental paradigms. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To determine the affinity of (R)-MDL-100,907 for the 5-HT2A receptor.

-

Materials:

-

Membrane preparations from cells expressing the human or rat 5-HT2A receptor.

-

Radioligand: [3H]ketanserin or [3H]MDL 100,907.

-

Unlabeled (R)-MDL-100,907.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled (R)-MDL-100,907.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

dot

Caption: A streamlined workflow for determining receptor binding affinity using a radioligand binding assay.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

-

Objective: To assess the effect of (R)-MDL-100,907 on dopamine efflux in the medial prefrontal cortex.

-

Materials:

-

Male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

(R)-MDL-100,907.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

-

-

Procedure:

-

Surgically implant a guide cannula targeting the medial prefrontal cortex of anesthetized rats.

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline of dopamine levels.

-

Administer (R)-MDL-100,907 (systemically or locally through the probe).

-

Continue collecting dialysate samples to measure changes in dopamine concentration.

-

Analyze the dialysate samples for dopamine content using HPLC with electrochemical detection.

-

Behavioral Pharmacological Assays

Behavioral assays in animal models are crucial for evaluating the functional consequences of 5-HT2A receptor antagonism.

-

Amphetamine-Induced Hyperlocomotion: This model is used to screen for potential antipsychotic activity.

-

Procedure: Administer (R)-MDL-100,907 to rats prior to an injection of amphetamine. Measure locomotor activity using automated activity chambers. Antipsychotic-like compounds are expected to attenuate the hyperlocomotion induced by amphetamine.[8]

-

-

Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in disorders like schizophrenia.

-

Procedure: A weaker auditory stimulus (prepulse) is presented shortly before a loud, startle-inducing stimulus (pulse). The degree to which the prepulse inhibits the startle response is measured. (R)-MDL-100,907 has been shown to reverse deficits in PPI induced by psychotomimetic drugs.

-

Conclusion

(R)-MDL-100,907 is a highly selective and potent 5-HT2A receptor antagonist that has been instrumental in advancing our understanding of serotonergic modulation of neurotransmission. Its ability to specifically block 5-HT2A receptors has allowed for the detailed investigation of this receptor's role in regulating dopamine release and its involvement in the pathophysiology of neuropsychiatric disorders. The experimental protocols outlined in this guide provide a framework for the continued exploration of 5-HT2A receptor pharmacology and the development of novel therapeutics targeting this important system.

References

- 1. Serotonin 5-HT2 Receptor Interactions with Dopamine Function: Implications for Therapeutics in Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 3. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MDL 100907 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]

- 5. msudenver.edu [msudenver.edu]

- 6. Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Reversal of amphetamine-induced behaviours by MDL 100,907, a selective 5-HT2A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-MDL-100,907: A Preclinical Technical Guide for Researchers

(R)-MDL-100,907 , also known as Volinanserin, is a potent and highly selective 5-HT2A receptor antagonist that has been extensively investigated in preclinical research for its potential therapeutic applications, primarily in the context of neuropsychiatric disorders.[1][2][3] This technical guide provides a comprehensive overview of the core preclinical research applications of (R)-MDL-100,907, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action

(R)-MDL-100,907 exerts its effects primarily through potent and selective antagonism of the serotonin 2A (5-HT2A) receptor.[1][3] This selectivity is a key feature, with over 100-fold greater affinity for the 5-HT2A receptor compared to other serotonin receptor subtypes and other neurotransmitter receptors.[1] Blockade of 5-HT2A receptors is hypothesized to be a key mechanism for the therapeutic effects of atypical antipsychotic drugs.[4] In preclinical studies, this antagonism has been shown to modulate dopaminergic pathways, particularly in the prefrontal cortex, which is implicated in the pathophysiology of schizophrenia.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from various preclinical studies investigating the pharmacological profile of (R)-MDL-100,907.

Table 1: In Vitro Receptor Binding Affinities

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | KD (nM) | Bmax (fmol/mg protein) | Reference |

| 5-HT2A | [3H]MDL 100,907 | Rat Cortical Homogenates | - | 0.56 | 512 | [6] |

| 5-HT2A | [3H]ketanserin | Rat Cortical Homogenates | - | ~1.12 | Similar to [3H]MDL 100,907 | [6] |

| 5-HT2A | - | - | 0.36 | - | - | [3] |

| Various (5-HT1A, D2, α1, σ, etc.) | Various | Rat Cortical Homogenates | >100-fold higher than 5-HT2A | - | - | [1][6] |

Table 2: In Vitro Functional Antagonist Potency

| Assay | Cell Line | Agonist | IC50 (nM) | Reference |

| 5-HT-stimulated inositol phosphate accumulation | NIH 3T3 cells (rat 5-HT2A receptor transfected) | 5-HT | Subnanomolar | [1] |

| 5-HT-evoked ERK1/2 activation | h5-HT2AR-CHO cells | 5-HT | ~5 | [7] |

| NMDA-induced responses | Rat medial prefrontal cortical neurons | NMDA | EC50 = 14 (for enhancement) | [8] |

Table 3: In Vivo Receptor Occupancy

| Species | Radiotracer | Dose | Route of Administration | Receptor Occupancy (%) | Brain Region | Reference |

| Human | [11C]NMSP | 6 mg | Oral | ~90 | Neocortex | [4] |

| Schizophrenic Patients | [11C]MDL 100,907 | 20 mg/day | Oral | >90 | Frontal Cortex | [9] |

| Non-human Primate | [11C]MDL 100,907 & [18F]MDL 100,907 | - | Intravenous | High | Cortex and subcortical regions | [10] |

Key Preclinical Research Applications and Experimental Protocols

(R)-MDL-100,907 has been evaluated in a variety of preclinical models to assess its potential efficacy in treating psychosis, schizophrenia, and substance use disorders.

Antipsychotic-like Activity

Rationale: The "serotonin-dopamine hypothesis" of schizophrenia suggests that 5-HT2A receptor antagonism can alleviate both positive and negative symptoms of the disorder.

Key Experiments:

-

Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to block the psychostimulant effects of amphetamine, which are thought to mimic the positive symptoms of schizophrenia.[11][12]

-

Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. This model evaluates the ability of a drug to restore this deficit.[13][14]

-

Phencyclidine (PCP)-Induced Behaviors: PCP, an NMDA receptor antagonist, induces behaviors in rodents that resemble both positive and negative symptoms of schizophrenia.[13]

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats

-

Animals: Male Sprague-Dawley rats are used.

-

Acclimation: Animals are habituated to the testing environment (e.g., open-field arenas) for a set period before the experiment.

-

Drug Administration:

-

(R)-MDL-100,907 or vehicle is administered (e.g., subcutaneously or intraperitoneally) at various doses.

-

After a predetermined pretreatment time, amphetamine (e.g., 1.5 mg/kg) or saline is administered.

-

-

Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-90 minutes) using an automated activity monitoring system.

-

Data Analysis: The total locomotor activity is compared between different treatment groups using appropriate statistical methods (e.g., ANOVA). A significant reduction in amphetamine-induced hyperlocomotion by (R)-MDL-100,907 indicates potential antipsychotic-like efficacy.[11][12]

Modulation of Dopamine Neurotransmission

Rationale: 5-HT2A receptors are known to modulate the release of dopamine in brain regions implicated in schizophrenia, such as the prefrontal cortex and the striatum.

Key Experiment:

-

In Vivo Microdialysis: This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Experimental Protocol: In Vivo Microdialysis in the Rat Medial Prefrontal Cortex

-

Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the medial prefrontal cortex of anesthetized rats.

-

Recovery: Animals are allowed to recover from surgery for a specified period.

-

Microdialysis Procedure:

-

A microdialysis probe is inserted into the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration: (R)-MDL-100,907 or vehicle is administered systemically or locally through the microdialysis probe.

-

Neurochemical Analysis: The concentration of dopamine and its metabolites (e.g., DOPAC, HVA) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[5]

-

Data Analysis: Changes in dopamine efflux following drug administration are expressed as a percentage of the baseline levels. An increase in dopamine efflux in the prefrontal cortex following (R)-MDL-100,907 administration supports its potential to improve negative and cognitive symptoms of schizophrenia.[5]

Potential in Addiction and Withdrawal

Rationale: The serotonergic system, including 5-HT2A receptors, is implicated in the neurobiology of addiction and the negative affective states associated with withdrawal.

Key Experiment:

-

Naloxone-Precipitated Opioid Withdrawal Model: This model is used to induce and quantify the physical symptoms of opioid withdrawal.

Experimental Protocol: Naloxone-Precipitated Heroin Withdrawal in Mice

-

Induction of Dependence: Mice are repeatedly administered escalating doses of heroin over several days to induce physical dependence.[15]

-

Drug Administration: On the test day, mice are pretreated with (R)-MDL-100,907 or vehicle.[15]

-

Precipitation of Withdrawal: A dose of the opioid antagonist naloxone is administered to precipitate withdrawal symptoms.[15]

-

Behavioral Observation: The frequency and intensity of withdrawal symptoms (e.g., jumping, wet dog shakes, rearing) are observed and scored for a defined period.[15]

-

Data Analysis: The scores for withdrawal symptoms are compared between the (R)-MDL-100,907-treated and vehicle-treated groups. A reduction in withdrawal symptoms suggests a potential therapeutic role for (R)-MDL-100,907 in managing opioid withdrawal.[15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of Action of (R)-MDL-100,907 at the 5-HT2A Receptor.

Caption: Workflow for Amphetamine-Induced Hyperlocomotion Study.

Caption: Workflow for In Vivo Microdialysis Experiment.

Conclusion

The preclinical data for (R)-MDL-100,907 strongly support its role as a highly potent and selective 5-HT2A receptor antagonist. Its profile in a range of in vitro and in vivo models suggests potential therapeutic utility in conditions where 5-HT2A receptor signaling is dysregulated, most notably schizophrenia. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of (R)-MDL-100,907 and similar compounds.

References

- 1. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Volinanserin - Wikipedia [en.wikipedia.org]

- 3. MDL 100907 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]

- 4. Positron emission tomographic analysis of dose-dependent MDL 100,907 binding to 5-hydroxytryptamine-2A receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The selective 5-HT2A receptor antagonist, MDL 100,907, increases dopamine efflux in the prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. M100907, a selective 5-HT2A receptor antagonist and a potential antipsychotic drug, facilitates N-methyl-D-aspartate-receptor mediated neurotransmission in the rat medial prefrontal cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High 5HT2A receptor occupancy in M100907-treated schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic: behavioral, electrophysiological and neurochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reversal of amphetamine-induced behaviours by MDL 100,907, a selective 5-HT2A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acnp.org [acnp.org]

- 15. Frontiers | Blockade of 5-Hydroxytryptamine 2A Receptor Attenuates Precipitation of Naloxone-Induced Withdrawal Symptoms in Opioid-Exposed Mice [frontiersin.org]

(R)-MDL-100,907 (Volinanserin): A Technical Guide for Investigating Psychiatric Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-MDL-100,907, also known as Volinanserin, is a potent and highly selective 5-HT2A receptor antagonist.[1][2] Its remarkable specificity has established it as a critical pharmacological tool for elucidating the role of the serotonin 5-HT2A receptor in the pathophysiology of various psychiatric and neurological disorders.[2][3][4] This document provides a comprehensive technical overview of (R)-MDL-100,907, including its mechanism of action, key experimental data, detailed protocols for its use in research, and its application in preclinical and clinical investigations of conditions such as schizophrenia and depression.

Core Mechanism of Action

(R)-MDL-100,907 functions as a competitive antagonist at the serotonin 5-HT2A receptor.[1][5] It exhibits high affinity for this receptor subtype with over 100-fold selectivity against other serotonin receptors (e.g., 5-HT2B, 5-HT2C) and numerous other neurotransmitter receptors, including dopaminergic (D2), adrenergic (α1), and sigma receptors.[1][3][6] This high selectivity minimizes off-target effects, making it an ideal compound for isolating the functions of the 5-HT2A receptor system.

The antagonism of 5-HT2A receptors by (R)-MDL-100,907 has significant downstream effects on other neurotransmitter systems implicated in psychiatric disorders:

-

Dopaminergic Modulation : Blockade of 5-HT2A receptors is hypothesized to increase dopamine efflux, particularly in the prefrontal cortex.[7] This is a key characteristic of atypical antipsychotics and is thought to contribute to the amelioration of negative symptoms in schizophrenia.[5][7] Unlike typical antipsychotics, (R)-MDL-100,907 does not cause significant upregulation of dopamine metabolism in the striatum, suggesting a lower risk of extrapyramidal side effects.[5]

-

Glutamatergic Modulation : The compound has been shown to facilitate N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission in the medial prefrontal cortex.[8] This action may contribute to its potential efficacy in treating cognitive deficits associated with schizophrenia. Furthermore, studies in mouse models of Parkinson's disease have shown that (R)-MDL-100,907 can decrease striatal glutamate levels.[9]

Pharmacological and Preclinical Data

The pharmacological profile of (R)-MDL-100,907 has been extensively characterized through a variety of in vitro and in vivo studies.

In Vitro Binding and Functional Activity

The compound demonstrates sub-nanomolar affinity for the 5-HT2A receptor and acts as a potent antagonist.

| Parameter | Species / System | Value | Reference |

| Binding Affinity (KD) | Rat Cortical Homogenates ([3H]MDL 100,907) | 0.56 nM | [6] |

| Binding Affinity (Ki) | Human 5-HT2A Receptor | 0.34 nM | [1] |

| Functional Antagonism (IC50) | 5-HT-stimulated Inositol Phosphate Accumulation | Sub-nanomolar | [1] |

| Selectivity | >100-fold vs. other 5-HT, DA, α-adrenergic receptors | High | [1] |

In Vivo Preclinical Efficacy

Preclinical models demonstrate its potential as an atypical antipsychotic with a favorable safety profile.

| Model | Species | Effect | Effective Dose Range | Reference |

| 5-HTP-induced Head Twitch | Rat | Potent Inhibition | ED50 = 0.019 mg/kg, s.c. | [1] |

| Amphetamine-stimulated Locomotion | Mouse | Blocked | 0.02-0.16 mg/kg, s.c. | [5] |

| Apomorphine-induced Stereotypy | Rat | No effect | Up to 10 mg/kg, s.c. | [1][5] |

| Catalepsy Induction | Rat | None | Not observed | [5] |

| Antidepressant-like Effects (DRL 72-s) | Rat | Synergistic with Fluoxetine | 6.25-12.5 µg/kg | [10] |

Human Pharmacokinetics and Receptor Occupancy

Studies in healthy volunteers and patients have established the dose-dependent receptor occupancy.

| Parameter | Study Population | Dose | Result | Reference |

| Elimination Half-life | Healthy Volunteers | Single doses (1-72 mg) | 6-9 hours | [11] |

| 5-HT2A Receptor Occupancy | Healthy Volunteers | 6 mg (single dose) | ~90% | [11] |

| 5-HT2A Receptor Occupancy | Schizophrenia Patients | 20 mg/day (steady state) | >90% | [12] |

Key Experimental Protocols

The following protocols are representative of methods used to characterize (R)-MDL-100,907.

Protocol: In Vivo Microdialysis for Neurotransmitter Release

This protocol is adapted from studies measuring dopamine efflux in the rat medial prefrontal cortex (mPFC).[7][13]

-

Animal Preparation : Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the mPFC. Animals are allowed to recover for several days.

-

Microdialysis Probe Insertion : On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane) is inserted through the guide cannula.

-

Perfusion : The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection : After a stabilization period, dialysate samples are collected every 20 minutes to establish a stable baseline of dopamine levels.

-

Drug Administration : (R)-MDL-100,907 is administered (e.g., subcutaneously or intraperitoneally). For studies of local effects, it can be infused directly through the probe.

-

Sample Collection : Dialysate collection continues for several hours post-administration.

-

Analysis : Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Expression : Results are typically expressed as a percentage change from the average baseline concentration.

Protocol: Positron Emission Tomography (PET) for Receptor Occupancy

This protocol is based on human imaging studies using a radiolabeled version of the compound, such as [11C]MDL 100,907.[11][12]

-

Radioligand Synthesis : [11C]MDL 100,907 is synthesized and prepared for intravenous injection.[14]

-

Baseline Scan : A baseline PET scan is performed on the subject prior to administration of non-radioactive (R)-MDL-100,907. The radioligand is injected as a bolus, and dynamic scan data are acquired for approximately 90 minutes.

-

Drug Treatment : The subject is treated with a specific dose of (R)-MDL-100,907 (e.g., 20 mg once daily) until steady-state plasma concentrations are achieved.[12]

-

Follow-up Scan : The PET scan is repeated under the same conditions while the subject is at steady-state drug levels.

-

Image Analysis : Regions of interest (ROIs), such as the frontal cortex (high in 5-HT2A receptors) and cerebellum (low in 5-HT2A receptors, used as a reference region), are delineated on co-registered MRI scans.

-

Quantification : The binding potential (BPND) is calculated for ROIs in both the baseline and post-drug scans.

-

Occupancy Calculation : Receptor occupancy is calculated using the formula: Occupancy (%) = [(BPND_baseline - BPND_post-drug) / BPND_baseline] * 100

Protocol: Head-Twitch Response (HTR) in Rodents

The HTR is a classic behavioral assay for 5-HT2A receptor agonism, and its blockade is a reliable measure of antagonism.[1]

-

Animal Habituation : Mice or rats are habituated to the observation chambers.

-

Antagonist Pre-treatment : Animals are divided into groups and pre-treated with either vehicle or varying doses of (R)-MDL-100,907 (e.g., via subcutaneous injection).

-

Agonist Challenge : After a set pre-treatment time (e.g., 30 minutes), animals are challenged with a 5-HT2A agonist, such as 5-hydroxytryptophan (5-HTP) or 2,5-dimethoxy-4-iodoamphetamine (DOI).

-

Behavioral Observation : Immediately following the agonist injection, the number of head twitches is counted by a trained observer (blinded to the treatment condition) for a defined period (e.g., 20-30 minutes).

-

Data Analysis : The mean number of head twitches for each treatment group is calculated. The dose-response relationship is analyzed to determine the ED50 (the dose of antagonist that reduces the agonist-induced HTR by 50%).

Conclusion

(R)-MDL-100,907 (Volinanserin) is an invaluable research tool characterized by its high potency and selectivity as a 5-HT2A receptor antagonist. Its well-documented effects on dopaminergic and glutamatergic pathways provide a strong rationale for its investigation in psychiatric disorders. The comprehensive data from in vitro, preclinical, and human studies, combined with established experimental protocols, empower researchers to precisely probe the function of the 5-HT2A system and its role in mental illness. While it has not been marketed as a therapeutic, its clozapine-like preclinical profile continues to inform the development of novel antipsychotic and antidepressant agents.[5]

References

- 1. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Volinanserin - Wikipedia [en.wikipedia.org]

- 3. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concise and Scalable Radiosynthesis of (+)-[18F]MDL100907 as a Serotonin 5-HT2A Receptor Antagonist for PET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic: behavioral, electrophysiological and neurochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The selective 5-HT2A receptor antagonist, MDL 100,907, increases dopamine efflux in the prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. M100907, a selective 5-HT2A receptor antagonist and a potential antipsychotic drug, facilitates N-methyl-D-aspartate-receptor mediated neurotransmission in the rat medial prefrontal cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The 5-HT2A Receptor Antagonist M100907 Produces Antiparkinsonian Effects and Decreases Striatal Glutamate [frontiersin.org]

- 10. The selective 5-HT2A receptor antagonist M100907 enhances antidepressant-like behavioral effects of the SSRI fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Positron emission tomographic analysis of dose-dependent MDL 100,907 binding to 5-hydroxytryptamine-2A receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High 5HT2A receptor occupancy in M100907-treated schizophrenic patients [pubmed.ncbi.nlm.nih.gov]

- 13. Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100,907) and an active metabolite (MDL 105,725) using in vivo microdialysis sampling in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

(R)-MDL-100,907: A Selective 5-HT2A Receptor Antagonist in Schizophrenia Research Models

(An In-depth Technical Guide)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-MDL-100,907, also known as Volinanserin or M100907, is a potent and highly selective 5-HT2A receptor antagonist that has been extensively investigated as a potential therapeutic agent for schizophrenia. Its unique pharmacological profile, characterized by high affinity for the 5-HT2A receptor with minimal interaction at other neurotransmitter receptors, has positioned it as a valuable tool for dissecting the role of serotonergic systems in the pathophysiology of schizophrenia. This technical guide provides a comprehensive overview of (R)-MDL-100,907's application in preclinical schizophrenia research, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanistic and experimental frameworks. While clinical trials for acute schizophrenia were discontinued, its utility in research models continues to provide valuable insights into the complex neurobiology of the disorder.[1]

Mechanism of Action

(R)-MDL-100,907 exerts its effects primarily through competitive antagonism of the serotonin 2A (5-HT2A) receptor.[2][3] This selectivity is crucial to its proposed atypical antipsychotic profile, as it avoids the extrapyramidal side effects associated with dopamine D2 receptor blockade, a hallmark of typical antipsychotics.[4] The prevailing hypothesis for its antipsychotic potential is rooted in the modulation of dopaminergic and glutamatergic pathways.

Blockade of 5-HT2A receptors is believed to indirectly enhance dopamine release in the prefrontal cortex, a region where diminished dopaminergic function is hypothesized to contribute to the negative and cognitive symptoms of schizophrenia.[5] Furthermore, (R)-MDL-100,907 has been shown to facilitate N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission in the medial prefrontal cortex, suggesting a potential mechanism for ameliorating cognitive deficits.[6]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of (R)-MDL-100,907, highlighting its potency and selectivity.

Table 1: In Vitro Receptor Binding Affinities and Potency

| Parameter | Value | Species/Tissue | Notes | Reference(s) |

| Ki (5-HT2A) | 0.36 nM | Recombinant | [3] | |

| Kd ([3H]MDL 100,907) | 0.56 nM | Rat Cortical Homogenates | [7] | |

| Kd ([3H]MDL 100,907) | ~0.3 nM | Rat Frontal Cortex | [8] | |

| Kd ([3H]MDL 100,907) | 0.14-0.19 nM | Human Brain | [9] | |

| Bmax | 512 fmol/mg protein | Rat Cortical Homogenates | [7] | |

| Bmax | 527 fmol/mg protein | Rat Frontal Cortex | [8] | |

| IC50 | 3.3-5.1 nM | Reversing 5-HT-stimulated inositol phosphate accumulation | [3] | |

| EC50 (NMDA enhancement) | 14 nmol/L | Rat Medial Prefrontal Cortex Slices | Potentiation of NMDA-induced responses | [6] |

| Selectivity | >100-fold vs. other receptors | Including 5-HT1A, D2, alpha 1, and sigma receptors | [4][7] |

Table 2: In Vivo Receptor Occupancy and Pharmacokinetics

| Parameter | Dose | Species | Key Finding | Reference(s) |

| 5-HT2A Receptor Occupancy | 6 mg (single dose) | Human | ~90% occupancy in neocortex | [10] |

| 5-HT2A Receptor Occupancy | 10-20 mg (single dose) | Human | 70-90% occupancy in frontal cortex | [11] |

| 5-HT2A Receptor Occupancy | 20 mg/day (steady state) | Human (Schizophrenia Patients) | >90% occupancy in frontal cortex | [12] |

| Elimination Half-life | 1-72 mg (single dose) | Human | 6-9 hours | [10] |

Signaling Pathways and Mechanistic Overview

The following diagram illustrates the proposed signaling pathway through which (R)-MDL-100,907 modulates neuronal activity relevant to schizophrenia.

Caption: Proposed mechanism of (R)-MDL-100,907 in the prefrontal cortex.

Experimental Protocols in Schizophrenia Models

(R)-MDL-100,907 has been evaluated in a variety of animal models designed to mimic different aspects of schizophrenia. Below are detailed methodologies for key experiments.

Pharmacologically-Induced Hyperactivity Models

These models assess the ability of a compound to reverse the locomotor hyperactivity induced by psychostimulants, which is considered a proxy for the positive symptoms of schizophrenia.

-

Model: Amphetamine-Induced Hyperlocomotion

-

Procedure:

-

Animals are habituated to the testing environment (e.g., open-field arena or activity chambers).

-

(R)-MDL-100,907 or vehicle is administered at various doses (e.g., 0.01-1.0 mg/kg, s.c. or i.p.).

-

After a pretreatment interval (e.g., 30 minutes), D-amphetamine (e.g., 0.5-1.5 mg/kg, s.c.) is administered.[4]

-

Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified period (e.g., 60-120 minutes) using automated tracking systems.

-

-

Endpoint: A significant reduction in amphetamine-induced locomotion compared to the vehicle-treated group indicates potential antipsychotic efficacy.[13]

-

Model: NMDA Antagonist-Induced Hyperlocomotion (e.g., with MK-801 or Phencyclidine)

-

Animals: Male NMRI mice or rats.[14]

-

Procedure:

-

Similar habituation and pretreatment with (R)-MDL-100,907 as above.

-

An NMDA receptor antagonist such as Dizocilpine (MK-801) (e.g., 0.1-0.3 mg/kg) or Phencyclidine (PCP) is administered to induce hyperlocomotion.

-

Locomotor activity is quantified.

-

-

Endpoint: Reversal of NMDA antagonist-induced hyperactivity suggests efficacy against psychosis-like behaviors.

-

Sensorimotor Gating Models

Deficits in sensorimotor gating are a core feature of schizophrenia. Prepulse inhibition (PPI) of the acoustic startle reflex is a translational measure of this function.

-

Model: Disruption of Prepulse Inhibition (PPI)

-

Animals: Male rats (e.g., Sprague-Dawley).

-

Procedure:

-

Animals are placed in a startle chamber.

-

A PPI-disrupting agent (e.g., amphetamine or an NMDA antagonist) is administered following pretreatment with (R)-MDL-100,907 or vehicle.

-

The test session consists of various trial types: a startling stimulus alone (pulse), a non-startling stimulus preceding the pulse (prepulse + pulse), and no stimulus (background noise).

-

The startle response (whole-body flinch) is measured by a transducer.

-

-

Endpoint: PPI is calculated as the percentage reduction in the startle response in the prepulse + pulse trials compared to the pulse-alone trials. Restoration of disrupted PPI by (R)-MDL-100,907 indicates potential therapeutic effects on sensorimotor gating deficits.[15]

-

Neurochemical Models

These experiments directly measure the effect of (R)-MDL-100,907 on neurotransmitter levels in specific brain regions.

-

Model: In Vivo Microdialysis

-

Animals: Male Sprague-Dawley rats.[5]

-

Procedure:

-

A microdialysis probe is stereotaxically implanted into the medial prefrontal cortex (mPFC).

-

After recovery, the probe is perfused with artificial cerebrospinal fluid (aCSF).

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline of extracellular dopamine and its metabolites (DOPAC, HVA).

-

(R)-MDL-100,907 (e.g., 0.1-1.0 mg/kg, s.c.) is administered.

-

Dialysate collection continues, and samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

-

Endpoint: A significant increase in extracellular dopamine levels in the mPFC post-drug administration compared to baseline.[5]

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating (R)-MDL-100,907 in a preclinical schizophrenia model.

Caption: General workflow for preclinical behavioral testing of (R)-MDL-100,907.

Conclusion

(R)-MDL-100,907 remains a cornerstone tool in schizophrenia research. Its high selectivity for the 5-HT2A receptor allows for precise investigation of this target's role in psychosis-related behaviors and cognitive deficits. The data consistently demonstrate its ability to antagonize 5-HT2A receptors at low nanomolar concentrations, leading to downstream modulation of dopamine and glutamate systems. Preclinical studies robustly show its efficacy in reversing behaviors in animal models relevant to the positive and cognitive symptoms of schizophrenia. While its clinical development for schizophrenia did not proceed, the wealth of preclinical data generated with (R)-MDL-100,907 has been instrumental in validating the 5-HT2A receptor as a key target for atypical antipsychotic drug development and continues to inform our understanding of the neurobiological underpinnings of schizophrenia.

References

- 1. M-100907 (Aventis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic: behavioral, electrophysiological and neurochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MDL 100907 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]

- 4. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The selective 5-HT2A receptor antagonist, MDL 100,907, increases dopamine efflux in the prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M100907, a selective 5-HT2A receptor antagonist and a potential antipsychotic drug, facilitates N-methyl-D-aspartate-receptor mediated neurotransmission in the rat medial prefrontal cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding characteristics of the 5-HT2A receptor antagonists altanserin and MDL 100907 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [3H]MDL 100,907 labels 5-HT2A serotonin receptors selectively in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Positron emission tomographic analysis of dose-dependent MDL 100,907 binding to 5-hydroxytryptamine-2A receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Time course of 5-HT2A receptor occupancy in the human brain after a single oral dose of the putative antipsychotic drug MDL 100,907 measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High 5HT2A receptor occupancy in M100907-treated schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reversal of amphetamine-induced behaviours by MDL 100,907, a selective 5-HT2A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The apparent antipsychotic action of the 5-HT2a receptor antagonist M100907 in a mouse model of schizophrenia is counteracted by ritanserin. (Rapid communication) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acnp.org [acnp.org]

Methodological & Application

Synthesis of (R)-MDL-100,907 for Research Applications: A Detailed Protocol

Application Note: This document provides a detailed protocol for the synthesis of (R)-MDL-100,907 (also known as Volinanserin), a potent and selective 5-HT2A receptor antagonist widely used in neuroscience research. The protocol is intended for researchers, scientists, and professionals in drug development. The synthesis involves a multi-step process commencing with the formation of a key ketone intermediate, followed by reduction, chiral resolution, and final N-alkylation to yield the desired enantiomerically pure compound.

Overview of the Synthetic Pathway